Sodium taurocholate, BRP, European Pharmacopoeia (EP) Reference Standard

Description

Overview of Bile Acid Classes and Conjugation Patterns

Bile acids are categorized into two main classes: primary and secondary. Primary bile acids are synthesized directly in the liver from cholesterol. wikipedia.orgeclinpath.com In humans, the two principal primary bile acids are cholic acid and chenodeoxycholic acid. nih.govnih.gov The synthesis process involves multiple enzymatic steps, with the rate-limiting step being the addition of a hydroxyl group by the enzyme cholesterol 7 alpha-hydroxylase. wikipedia.org

Before being secreted into the bile, liver cells conjugate these primary bile acids with one of two amino acids: glycine (B1666218) or taurine (B1682933). wikipedia.orgeclinpath.com This conjugation process forms what are known as bile salts. youtube.com The conjugation significantly lowers the pKa of the bile acid, making it more water-soluble and effective at emulsifying fats in the aqueous environment of the small intestine. wikipedia.org

Secondary bile acids are the result of bacterial action on primary bile acids in the colon. wikipedia.orgwjgnet.com Intestinal bacteria can deconjugate and dehydroxylate the primary bile acids. For instance, cholic acid is converted to deoxycholic acid, and chenodeoxycholic acid is converted to lithocholic acid. wikipedia.orgnih.gov These secondary bile acids are also part of the enterohepatic circulation, where they are reabsorbed and returned to the liver. wikipedia.org Recent research has revealed a much wider diversity of bile acids, with thousands of previously unknown types produced by the gut microbiome, highlighting a complex chemical communication system between microbes and the host. technologynetworks.comlaboratoryequipment.com

The common bile acids found in human bile are typically conjugates of cholic acid, chenodeoxycholic acid, and deoxycholic acid. nih.gov

Table 1: Major Classes of Bile Acids

| Class | Examples | Synthesis Location |

|---|---|---|

| Primary Bile Acids | Cholic acid, Chenodeoxycholic acid | Liver |

| Secondary Bile Acids | Deoxycholic acid, Lithocholic acid | Colon (by bacteria) |

| Conjugated Bile Acids | Glycocholic acid, Taurocholic acid | Liver |

Position of Sodium Taurocholate within Bile Acid Diversity and Functions

Sodium taurocholate is the sodium salt of taurocholic acid, which is a conjugated primary bile acid. wikipedia.org It is formed in the liver through the conjugation of cholic acid with the amino acid taurine. wikipedia.orgwikipedia.org As a major component of bile in many mammals, particularly carnivores, sodium taurocholate is a key player in the digestive process. drugbank.com

Its primary and most well-understood function is as a detergent to emulsify fats in the small intestine. drugbank.comyoutube.com By breaking down large fat globules into smaller micelles, it dramatically increases the surface area available for enzymatic digestion by lipases. youtube.comnih.gov This action is critical for the absorption of dietary fats and fat-soluble vitamins. youtube.com

Beyond its role in digestion, sodium taurocholate is a significant signaling molecule. It is a key activator of the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in regulating bile acid and cholesterol metabolism. nih.gov The transport of sodium taurocholate into hepatocytes is primarily mediated by the sodium-taurocholate cotransporting polypeptide (NTCP), a transporter protein that is also recognized as a key entry receptor for the hepatitis B and D viruses. nih.govnih.govwikipedia.org This highlights its importance not only in physiological processes but also in pathological conditions.

Furthermore, studies have shown that taurocholate is more potent than its unconjugated form, cholic acid, in suppressing bile salt synthesis in the liver, indicating a sophisticated feedback mechanism to maintain homeostasis. nih.gov An increase in bile acid secretion, driven by compounds like sodium taurocholate, also leads to an increase in bile flow. wikipedia.orgnih.govnih.gov The enterohepatic circulation is a highly efficient process, recycling about 95% of bile acids back to the liver. nih.govwikipedia.org This recirculation ensures a constant supply of bile acids for digestion while minimizing the need for new synthesis from cholesterol. physiology.org

Table 2: Key Functions and Characteristics of Sodium Taurocholate

| Function/Characteristic | Description |

|---|---|

| Classification | Conjugated Primary Bile Salt |

| Synthesis | Liver (Conjugation of Cholic Acid and Taurine) |

| Primary Digestive Role | Emulsification of dietary fats |

| Key Transporter | Sodium-Taurocholate Cotransporting Polypeptide (NTCP) |

| Signaling Role | Activator of Farnesoid X Receptor (FXR) |

| Metabolic Regulation | Feedback inhibition of bile acid synthesis |

| Circulation | Enterohepatic Circulation |

Historical Perspectives in Bile Acid Research Methodologies

The scientific investigation of bile acids has a long history, with early discoveries laying the groundwork for our current understanding. The journey began in 1848 when Strecker first isolated cholic acid. nih.gov For many years, research was hampered by the lack of sophisticated analytical techniques.

A significant leap forward came with the development of chromatographic methods. nih.gov In the mid-20th century, techniques like paper chromatography and thin-layer chromatography (TLC) began to be used for the separation and qualitative analysis of bile acids. nih.gov These methods, while foundational, were often time-consuming and lacked the resolution for detailed quantitative analysis. nih.gov

The advent of gas chromatography (GC) in the 1960s, and later its coupling with mass spectrometry (GC-MS), revolutionized bile acid research. nih.govnih.gov GC-MS allowed for the detailed analysis of bile acid composition and played a crucial role in delineating the pathways of bile acid synthesis and metabolism. nih.govnumberanalytics.com These powerful techniques enabled researchers to distinguish between primary and secondary bile acids and to prove that deoxycholic acid was a secondary bile acid. nih.gov

Further advancements led to the development of high-performance liquid chromatography (HPLC), which has become a cornerstone of modern bile acid analysis. numberanalytics.comcreative-proteomics.com HPLC, especially when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity, allowing for the precise quantification of a wide array of bile acid species in various biological samples, including blood, bile, and urine. nih.govcreative-proteomics.com More recent developments like ultra-high-performance liquid chromatography (UHPLC) have further improved the speed and resolution of these analyses. numberanalytics.comnih.gov

These evolving methodologies have not only deepened our understanding of the physiological roles of bile acids like sodium taurocholate but have also opened up new avenues of research into their roles as signaling molecules and their interactions with the gut microbiome. technologynetworks.comnih.gov The continuous innovation in analytical techniques promises to uncover even more about the complex world of bile acid biochemistry. wiley.com

Table 3: Timeline of Key Methodological Advances in Bile Acid Research

| Time Period | Key Methodological Advance | Impact on Research |

|---|---|---|

| 1848 | Isolation of Cholic Acid | Marked the beginning of bile acid chemistry. nih.gov |

| Mid-20th Century | Paper and Thin-Layer Chromatography | Enabled initial separation and qualitative analysis of bile acids. nih.gov |

| 1960s-1970s | Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) | Allowed for detailed structural and quantitative analysis, elucidating metabolic pathways. nih.govnih.gov |

| 1980s-Present | High-Performance Liquid Chromatography (HPLC) and LC-Tandem Mass Spectrometry (LC-MS/MS) | Provided high sensitivity and specificity for profiling a wide range of bile acids in biological fluids. nih.govcreative-proteomics.com |

| 2000s-Present | Ultra-High Performance Liquid Chromatography (UHPLC) | Increased speed and resolution of bile acid analysis. numberanalytics.comnih.gov |

| Recent Years | Advanced Mass Spectrometry and Metabolomics | Uncovering thousands of novel bile acids and their roles in microbiome-host communication. technologynetworks.comeurekaselect.com |

Structure

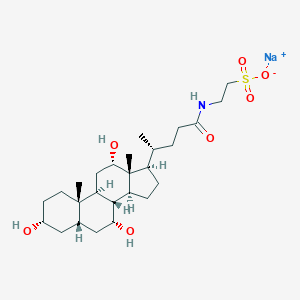

2D Structure

Properties

CAS No. |

145-42-6 |

|---|---|

Molecular Formula |

C26H45NNaO7S |

Molecular Weight |

538.7 g/mol |

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |

InChI |

InChI=1S/C26H45NO7S.Na/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-;/m1./s1 |

InChI Key |

LHLYEKPSOJJBMK-IZYKLYLVSA-N |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] |

Other CAS No. |

145-42-6 |

Pictograms |

Irritant |

Related CAS |

81-24-3 (Parent) |

Synonyms |

Cholyltaurine Sodium Taurocholate Taurine Cholate Taurocholate Taurocholate Sodium Taurocholate, Sodium Taurocholic Acid Taurocholic Acid, (5 alpha)-Isomer Taurocholic Acid, (7 beta)-Isomer Taurocholic Acid, Monolithium Salt Taurocholic Acid, Monosodium Salt |

Origin of Product |

United States |

Biosynthesis, Metabolism, and Enterohepatic Dynamics of Bile Acids

Hepatic Synthesis Pathways of Primary Bile Acids Precursors

The journey from cholesterol to a conjugated bile acid like sodium taurocholate begins with the synthesis of primary bile acid precursors in the liver. This process occurs through two main pathways: the classic (or neutral) pathway and the alternative (or acidic) pathway.

The classic pathway is the primary route for bile acid synthesis in humans, accounting for about 80% of the total production. nih.gov It is initiated in the endoplasmic reticulum of hepatocytes by the enzyme cholesterol 7α-hydroxylase (CYP7A1) , which is the rate-limiting step in this pathway. nih.govthemedicalbiochemistrypage.orgnih.gov This enzyme converts cholesterol into 7α-hydroxycholesterol. creative-proteomics.com Subsequent enzymatic modifications, including hydroxylation and side-chain cleavage, lead to the formation of the two primary bile acids: cholic acid (CA) and chenodeoxycholic acid (CDCA) . nih.govresearchgate.net The synthesis of cholic acid specifically requires the activity of sterol 12α-hydroxylase (CYP8B1). nih.govresearchgate.net

The alternative pathway , responsible for the remaining 20% of bile acid synthesis, is initiated by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) . nih.gov This pathway generates oxidized sterols that are subsequently hydroxylated by oxysterol 7α-hydroxylase (CYP7B1) to ultimately form chenodeoxycholic acid. nih.govresearchgate.net

| Pathway | Key Initiating Enzyme | Primary Products | Percentage of Synthesis |

| Classic (Neutral) | Cholesterol 7α-hydroxylase (CYP7A1) | Cholic acid (CA), Chenodeoxycholic acid (CDCA) | ~80% |

| Alternative (Acidic) | Sterol 27-hydroxylase (CYP27A1) | Chenodeoxycholic acid (CDCA) | ~20% |

Enzymatic Conjugation Mechanisms: Formation of Taurocholate in Hepatocytes

Before secretion into the bile, primary bile acids like cholic acid and chenodeoxycholic acid are conjugated with amino acids, predominantly glycine (B1666218) or taurine (B1682933). researchgate.netnih.gov This conjugation process, also known as amidation, increases their water solubility and amphipathic nature, making them more effective detergents for lipid digestion and reducing their cytotoxicity. uniprot.orgmdpi.com The formation of taurocholate involves the conjugation of cholic acid with the amino acid taurine.

This process involves two key enzymatic reactions:

A bile acid, such as cholic acid, is first activated by forming a thioester bond with coenzyme A (CoA). This reaction is catalyzed by bile acid-CoA synthetase (BACS). mdpi.commthfrsupport.com.au

The bile acid moiety is then transferred from the acyl-CoA thioester to the amino group of taurine, forming an N-acyl amide linkage. This step is catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT). mdpi.commthfrsupport.com.au

Role of Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT)

Bile acid-CoA:amino acid N-acyltransferase (BAAT) is the pivotal enzyme that finalizes the conjugation process. nih.gov It catalyzes the transfer of a bile acid from its CoA-activated form to an amino acid, forming the respective conjugated bile salt. wikipedia.org In humans, a single BAAT enzyme is capable of catalyzing the conjugation of bile acids with both glycine and taurine. nih.gov The enzyme exhibits a catalytic triad (B1167595) of Cys-235, His-362, and Asp-328, which is crucial for its function. nih.gov BAAT not only acts as an N-acyltransferase but can also function as an acyl-CoA thioesterase, hydrolyzing the bond between the bile acid and CoA, which may help regulate intracellular levels of these molecules. uniprot.orgnih.gov The enzyme shows a preference for conjugating polyunsaturated fatty acid-containing N-acyl taurines (NATs), expanding its known substrate range beyond traditional bile acids. nih.gov

Subcellular Localization and Regulation of Conjugation Processes

The enzymes responsible for bile acid conjugation have a specific distribution within the hepatocyte. Studies in rat liver homogenates have shown that the conjugating activity is predominantly associated with the soluble-microsomal region. nih.govnih.gov Specifically, BAAT has a dual localization, being found in both the cytosol and in peroxisomes. nih.govnih.gov The peroxisomal localization is significant because the final steps of primary bile acid synthesis occur in these organelles. nih.gov Therefore, the presence of BAAT in peroxisomes allows for the immediate conjugation of newly synthesized bile acids. nih.govnih.gov The larger cytosolic pool of BAAT is responsible for reconjugating bile acids that return to the liver from the intestine via the enterohepatic circulation. nih.gov The expression of the BAAT gene is regulated by nuclear receptors like the farnesoid X receptor (FXR), which plays a central role in bile acid homeostasis. mdpi.comnih.gov

Molecular Mechanisms of Hepatic Bile Acid Secretion into Bile Ducts

Once synthesized and conjugated, bile salts like sodium taurocholate are actively transported out of the hepatocyte and into the bile canaliculi, the smallest branches of the biliary system. This secretion is a critical step in bile formation and is mediated by specific transport proteins located on the apical (canalicular) membrane of the hepatocyte.

The primary transporter responsible for the secretion of conjugated bile salts against a steep concentration gradient is the Bile Salt Export Pump (BSEP) , a member of the ATP-binding cassette (ABC) transporter family. nih.govphysiology.orgresearchgate.net BSEP utilizes the energy from ATP hydrolysis to pump bile salts such as sodium taurocholate into the bile. This active transport is the main driving force for bile flow. nih.gov Other transporters, such as the Multidrug Resistance-Associated Protein 2 (MRP2), are also involved in the secretion of certain bile acid conjugates and other organic anions. physiology.orgresearchgate.net

Intestinal Reabsorption and Molecular Transport Systems

After being secreted into the duodenum with bile to aid in fat digestion, the vast majority of bile acids are efficiently reabsorbed to complete the enterohepatic circuit. nih.govwikipedia.org This reabsorption occurs primarily in the distal part of the small intestine, the terminal ileum. nih.govnih.gov The process is mediated by a highly specialized active transport system designed to reclaim conjugated bile acids. wikipedia.orgnih.gov

The transcellular transport of bile acids across the intestinal epithelial cells (enterocytes) involves several key proteins:

Uptake from the intestinal lumen across the apical membrane of the enterocyte.

Intracellular transport across the cytoplasm.

Export from the enterocyte across the basolateral membrane into the portal blood. nih.gov

Apical Sodium-Dependent Bile Acid Transporter (ASBT) Functional Analysis

The initial and rate-limiting step in the intestinal reclamation of bile acids is their uptake from the gut lumen into the enterocytes of the ileum. This is accomplished by the Apical Sodium-Dependent Bile Acid Transporter (ASBT) , also known as IBAT (Ileal Bile Acid Transporter) or SLC10A2. wikipedia.orgwikipedia.org

ASBT is a symporter that harnesses the sodium gradient maintained by the Na+/K+ ATPase to drive the uptake of bile acids into the cell. nih.govnih.gov It functions by co-transporting two sodium ions along with one bile acid molecule. ASBT has a high affinity for conjugated bile acids like sodium taurocholate and glycocholate, but can also transport unconjugated bile acids. wikipedia.orgresearchgate.net Its expression is highly concentrated in the terminal ileum, which explains why this region is the primary site for active bile acid reabsorption. wikipedia.orgresearchgate.net Once inside the enterocyte, bile acids are thought to bind to the ileal bile acid-binding protein (IBABP), which shuttles them across the cytosol to the basolateral membrane for export into the portal circulation. wikipedia.orgnih.gov The high efficiency of ASBT is crucial for maintaining the bile acid pool, with its activity ensuring that less than 5% of bile acids are lost daily. nih.gov

| Transporter | Location | Function |

| Bile Salt Export Pump (BSEP) | Apical membrane of hepatocyte | Secretes conjugated bile salts (e.g., sodium taurocholate) from the liver into bile. |

| Apical Sodium-Dependent Bile Acid Transporter (ASBT) | Apical membrane of enterocyte (terminal ileum) | Reabsorbs conjugated bile salts from the intestinal lumen into the enterocyte. |

| Ileal Bile Acid-Binding Protein (IBABP) | Cytosol of enterocyte | Binds and transports bile acids across the enterocyte cytoplasm. |

| Organic Solute Transporter (OSTα/β) | Basolateral membrane of enterocyte | Exports bile acids from the enterocyte into the portal circulation. wikipedia.orgnih.gov |

Basolateral Efflux Pathways Mediated by Organic Solute Transporter Alpha/Beta (OSTα/β)

The organic solute transporter alpha and beta (OSTα/β) is a unique heteromeric transporter located on the basolateral membrane of epithelial cells, particularly in the ileum, liver, and kidney. nih.govphysiology.orgsolvobiotech.com Its primary function is the efflux of bile acids and other sterols from these cells into the portal blood. nih.govnih.gov This transporter is essential for the enterohepatic circulation, a highly efficient process that recycles approximately 95% of the bile acid pool. nih.gov

OSTα/β is a facilitative, sodium-independent transporter, meaning its action is driven by the concentration gradient of its substrates across the cell membrane. nih.gov It requires the co-expression of both the OSTα and OSTβ subunits to be functional. nih.gov Research has shown that OSTα/β transports a variety of bile acids, with a preference for certain types. Kinetic studies have demonstrated the following order of preference for transport: taurochenodeoxycholate > glycochenodeoxycholate > taurocholate > glycocholate. nih.gov

In conditions of cholestasis, where bile flow from the liver is obstructed, the expression of OSTα/β in the liver is significantly upregulated. physiology.orgphysiology.org This upregulation is a protective mechanism, facilitating the removal of potentially toxic bile acids from hepatocytes back into the systemic circulation. nih.govsolvobiotech.com This adaptive response is dependent on the farnesoid X receptor (FXR), a nuclear receptor activated by bile acids. physiology.orgphysiology.org

| Transporter | Location | Function | Substrates | Regulation in Cholestasis |

| OSTα/β | Basolateral membrane of ileal, hepatic, and renal epithelial cells | Efflux of bile acids and sterols into portal blood | Taurochenodeoxycholate, Glycochenodeoxycholate, Taurocholate, Glycocholate, Estrone-3-sulfate, Digoxin | Upregulated (FXR-dependent) |

Hepatic Uptake of Portal Venous Bile Acids via Na+-Taurocholate Cotransporting Polypeptide (NTCP)

Following their return to the liver via the portal vein, bile acids are efficiently extracted from the blood by hepatocytes. The primary transporter responsible for the uptake of conjugated bile acids, such as sodium taurocholate, is the Na+-Taurocholate Cotransporting Polypeptide (NTCP), also known as SLC10A1. nih.govwikipedia.orgnih.gov NTCP is a sodium-dependent uptake transporter located on the basolateral membrane of hepatocytes. solvobiotech.com It functions as a cotransporter, binding two sodium ions and one molecule of a conjugated bile salt to facilitate their entry into the liver cells. wikipedia.orgmdpi.com

The critical role of NTCP in hepatic bile acid uptake is underscored by studies on NTCP knockout mice and the use of specific NTCP inhibitors like myrcludex B. nih.govnih.gov While NTCP is the predominant uptake transporter for conjugated bile acids in humans, in mice, organic anion transporting polypeptides (OATPs) also contribute to this process. nih.govnih.gov In addition to bile acids, NTCP can also transport other molecules, including certain steroid hormones and thyroid hormones. solvobiotech.com

| Transporter | Gene Name | Location | Function | Mechanism of Action | Key Substrates |

| NTCP | SLC10A1 | Basolateral membrane of hepatocytes | Hepatic uptake of conjugated bile acids from portal blood | Sodium-dependent cotransport (2 Na+ : 1 bile salt) | Sodium taurocholate, Taurine- and glycine-conjugated bile acids, Sulfated steroids |

Regulatory Feedback Mechanisms Controlling Bile Acid Homeostasis and Pool Size

The body maintains a stable bile acid pool size through a sophisticated network of negative feedback mechanisms. nih.govyoutube.com This regulation is crucial for preventing the accumulation of toxic levels of bile acids and ensuring proper lipid digestion and absorption. youtube.comnih.gov The farnesoid X receptor (FXR) plays a central role in this process. nih.govnih.gov

When bile acid levels are high, they activate FXR in both the liver and the intestine. nih.govresearchgate.net In the liver, activated FXR induces the expression of the small heterodimer partner (SHP), a nuclear receptor that in turn inhibits the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. nih.gov

| Regulatory Molecule | Location of Action | Trigger | Effect on Bile Acid Synthesis | Key Pathway |

| FXR (Liver) | Liver | High bile acid levels | Inhibition | Induces SHP, which inhibits CYP7A1 |

| FXR (Intestine) | Intestine | High bile acid levels | Inhibition | Induces FGF15/19, which travels to the liver and inhibits CYP7A1 |

| SHP | Liver | Induced by FXR | Inhibition | Inhibits CYP7A1 transcription |

| FGF15/19 | Liver (target), Intestine (source) | Induced by intestinal FXR | Inhibition | Binds to FGFR4, suppressing CYP7A1 |

Molecular and Cellular Interactions of Sodium Taurocholate

Ligand-Receptor Activation and Intracellular Signaling Cascades

Sodium taurocholate initiates cellular responses by binding to and activating specific receptors, which triggers a cascade of intracellular signaling events. This leads to the modulation of gene expression and various cellular functions.

Sodium taurocholate is a natural agonist for the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. nih.govnih.gov The activation of FXR by bile acids is a central mechanism for the feedback regulation of bile acid synthesis and transport. frontiersin.orgmdpi.com Upon binding, FXR heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. mdpi.com

This interaction modulates the transcription of numerous genes involved in bile acid homeostasis. A primary target is the Small Heterodimer Partner (SHP), an atypical nuclear receptor. nih.govmdpi.com FXR-induced expression of SHP leads to the subsequent repression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol. mdpi.com This negative feedback loop is crucial for preventing the excessive accumulation of potentially cytotoxic bile acids.

Furthermore, FXR activation directly upregulates the expression of key transporters responsible for bile acid efflux. This includes the Bile Salt Export Pump (BSEP or ABCB11) at the canalicular membrane of hepatocytes and the Organic Solute Transporter alpha and beta (OSTα/OSTβ) heterodimer at the basolateral membrane of enterocytes. nih.govfrontiersin.org It also induces the expression of ABCB4 (also known as MDR3), which is involved in phospholipid transport into bile. nih.gov Conversely, FXR activation suppresses the expression of the primary hepatic uptake transporter, the Na+-taurocholate cotransporting polypeptide (NTCP or SLC10A1), to limit bile acid influx into hepatocytes. nih.govfrontiersin.org

Table 1: Key FXR Target Genes Regulated by Sodium Taurocholate

| Gene | Protein Product | Function | Effect of FXR Activation |

|---|---|---|---|

| SHP (NR0B2) | Small Heterodimer Partner | Transcriptional Repressor | Induction |

| CYP7A1 | Cholesterol 7α-hydroxylase | Bile Acid Synthesis (Rate-limiting) | Repression (via SHP) |

| BSEP (ABCB11) | Bile Salt Export Pump | Canalicular Bile Acid Efflux | Induction |

| OSTα/OSTβ | Organic Solute Transporter α/β | Basolateral Bile Acid Efflux (Intestine) | Induction |

| ABCB4 | Multidrug Resistance Protein 3 | Phospholipid Efflux | Induction |

In addition to nuclear receptors, sodium taurocholate and other conjugated bile acids activate the Takeda G-protein-coupled receptor 5 (TGR5), a membrane-bound receptor. researchgate.net TGR5 is expressed in various cell types, including macrophages and intestinal epithelial cells. cjnmcpu.com Unlike the genomic actions mediated by FXR, TGR5 activation initiates more rapid, non-genomic signaling pathways.

Binding of a bile acid ligand to TGR5 activates the associated Gαs protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). cjnmcpu.com The elevation in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP Response Element-Binding protein (CREB). cjnmcpu.com This TGR5-cAMP-PKA-CREB signaling pathway has been demonstrated to exert anti-inflammatory effects, in part by inhibiting the activity of the NF-κB pathway and reducing the production of pro-inflammatory cytokines. cjnmcpu.com

The cellular response to sodium taurocholate is further nuanced by its interplay with the xenobiotic-sensing nuclear receptors, the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). nih.govnih.gov These receptors are key regulators of detoxification pathways, including the metabolism and transport of xenobiotics and endogenous compounds like bile acids.

Both PXR and CAR can influence bile acid homeostasis by regulating the expression of transporters. nih.gov For instance, activators of PXR and CAR have been shown to upregulate transporters such as the Bile Salt Export Pump (BSEP). nih.gov There is evidence of direct physical interaction and mutual inhibitory crosstalk between PXR and CAR, which can alter their respective target gene profiles. oup.com Activation of these receptors can modulate the composition of the gut microbiota, which is responsible for converting primary bile acids into secondary bile acids, thereby indirectly affecting the signaling landscape of the bile acid pool. nih.gov This complex interplay ensures a coordinated response to protect the liver from the accumulation of toxic substances, including excess bile acids.

Sodium taurocholate can selectively modulate intracellular kinase signaling cascades. Research has specifically implicated taurocholate in the activation of the Extracellular signal-Regulated Kinase (ERK) pathway. nih.gov Studies in hepatocytes have shown that taurocholate treatment leads to the phosphorylation and activation of ERK. nih.gov

This activation is not an isolated event but part of a larger signaling axis. Activated ERK can, in turn, phosphorylate and activate the transcriptional co-activator Yes-associated protein (YAP). nih.gov The ERK-YAP signaling axis has been shown to be a specific mechanism through which taurocholate induces the expression of Connective Tissue Growth Factor (CTGF/CCN2), a key mediator in tissue fibrosis. nih.gov In the context of these studies, taurocholate did not appear to significantly activate other stress-related kinase pathways, such as the c-Jun N-terminal Kinase (JNK) pathway. nih.gov

Interaction with Membrane Proteins and Transport Systems

The movement of sodium taurocholate across cellular membranes is a tightly regulated process mediated by specific transport proteins. Its interaction with these transporters is critical for its physiological function and for cellular protection.

The Bile Salt Export Pump (BSEP, or ABCB11) is an ATP-binding cassette (ABC) transporter located on the canalicular (apical) membrane of hepatocytes. It is the primary transporter responsible for the secretion of monovalent conjugated bile salts, such as sodium taurocholate, from the hepatocyte into the bile canaliculus. uzh.chuzh.ch This transport is the rate-limiting step in bile salt-dependent bile flow. uzh.ch

Sodium taurocholate is a principal substrate for BSEP. nih.gov The transport process is active, requiring the hydrolysis of ATP to move the bile salt against a steep concentration gradient into the bile. nih.gov The kinetics of this transport have been characterized, with studies using inverted membrane vesicles reporting a Michaelis-Menten constant (Kₘ) for taurocholate of approximately 17.8 µM. researchgate.net Beyond serving as a substrate, sodium taurocholate can also post-transcriptionally regulate BSEP activity by stimulating the insertion of the transporter into the canalicular membrane, thereby enhancing the capacity for bile salt secretion.

Table 2: Summary of Sodium Taurocholate Interactions

| Interacting Molecule | Type of Molecule | Location | Primary Interaction/Effect |

|---|---|---|---|

| Farnesoid X Receptor (FXR) | Nuclear Receptor | Nucleus (Liver, Intestine) | Agonist; regulates gene expression (e.g., ↑SHP, ↑BSEP, ↓CYP7A1) |

| Takeda G-protein-coupled Receptor 5 (TGR5) | G-Protein Coupled Receptor | Cell Membrane | Agonist; activates cAMP-PKA signaling pathway |

| Pregnane X Receptor (PXR) | Nuclear Receptor | Nucleus | Indirect modulation via crosstalk with FXR/CAR pathways |

| Constitutive Androstane Receptor (CAR) | Nuclear Receptor | Nucleus | Indirect modulation via crosstalk with FXR/PXR pathways |

| Extracellular signal-Regulated Kinase (ERK) | Kinase | Cytoplasm/Nucleus | Activation; part of a signaling axis leading to CTGF expression |

Effects on Organic Anion Transporting Polypeptides (OATPs)

Sodium taurocholate is a primary substrate for various transporters in the liver, most notably the sodium-dependent Na+/Taurocholate Cotransporting Polypeptide (NTCP or SLC10A1) and the sodium-independent Organic Anion Transporting Polypeptides (OATPs or SLCO family). researchgate.netnih.gov While NTCP is the principal transporter for conjugated bile acids like sodium taurocholate, accounting for approximately 80% of its uptake from the portal vein into hepatocytes, OATPs also play a significant, albeit lesser, role. researchgate.netnih.gov

OATPs are responsible for the basolateral uptake of a wide array of endogenous and xenobiotic compounds. researchgate.net Specifically, transporters such as OATP1B1, OATP1B3, and the rat-specific OATP1A1 have been identified as capable of mediating the transport of taurocholate. nih.govmdpi.com The transport mechanism of OATPs is complex and not fully elucidated, but evidence supports an anion-exchange model. For instance, the transport of taurocholate by rat OATP1A1 (rOATP1A1) has been shown to occur in exchange for bicarbonate or glutathione. nih.gov

The interaction of sodium taurocholate with OATPs can be influenced by various factors, including pH. Studies on OATP1B1 and OATP1B3 have shown that transport activity can be stimulated by a lower extracellular pH. For example, at a pH of 6.5, OATP1B3-mediated transport of taurocholate is stimulated compared to at a physiological pH of 7.4. mdpi.com However, this effect was not observed for OATP1B1-mediated taurocholate transport, suggesting differential regulation between OATP isoforms. mdpi.com Inhibition of the primary transporter, NTCP, can lead to an increased reliance on OATP-mediated pathways for hepatic bile salt uptake. nih.gov

Modulation of Ion Channel and Aquaporin Functionality

The transport of sodium taurocholate is intrinsically linked to ion gradients, particularly sodium ions. The uptake of taurocholate into intestinal and hepatic cells is an active process coupled to the movement of sodium. In the ileum, a specific Na+-coupled co-transport system exists within the brush-border membrane, which is responsible for the active absorption of bile salts. nih.gov This process is dependent on an extra- to intra-vesicular gradient of Na+ ions and can be inhibited by pre-loading vesicles with sodium, demonstrating a direct link between the sodium gradient and taurocholate transport. nih.gov

While sodium taurocholate itself is not typically described as a direct modulator of ion channel gating in the classical sense (like a channel blocker or opener), its transport influences cellular ion dynamics. nih.govscbt.com The function of transporters like NTCP relies on the electrochemical potential generated by the Na+/K+-ATPase pump, highlighting a functional dependency on ion channel and transporter activity for bile acid homeostasis. nih.gov

Aquaporins (AQPs), or water channels, are crucial for rapid water transport across cell membranes. wikipedia.orguiuc.edu While some studies have investigated the role of aquaporins in fluid dynamics in various tissues, direct evidence for modulation of AQP functionality by sodium taurocholate is not extensively documented in the provided literature. nih.govnih.govmdpi.com However, AQP1 has been identified as playing a major role in osmotic water transport, a process that can be influenced by the osmotic gradients created by the transport of solutes like sodium taurocholate. nih.gov

Physicochemical Interactions with Lipid Structures and Emulsification

As an amphiphilic molecule, sodium taurocholate possesses both a hydrophobic steroid nucleus and a hydrophilic taurine (B1682933) conjugate and hydroxyl groups. ub.edu This structure dictates its profound ability to interact with lipids, form micelles, and act as a biological surfactant.

Micelle Formation Kinetics and Critical Micellar Concentration (CMC)

Sodium taurocholate aggregates in aqueous solutions to form micelles when its concentration exceeds a certain threshold known as the critical micellar concentration (CMC). ub.edunih.gov This process is crucial for its physiological role in the solubilization of dietary lipids. Unlike conventional surfactants that form large spherical micelles, bile salts like sodium taurocholate undergo a stepwise aggregation process, initially forming smaller primary micelles. acs.orgnih.gov The most commonly observed primary micelle has a small aggregation number, often reported to be around four. nih.gov

The CMC of sodium taurocholate is sensitive to experimental conditions such as pH, temperature, and ionic strength, although some studies suggest it is relatively insensitive to these factors within certain ranges. nih.govnih.gov Reported CMC values vary across studies due to different measurement techniques (e.g., fluorescence spectroscopy, light scattering, surface tensiometry) and conditions. acs.orgnih.gov Generally, values in the range of 3-12 mM are cited. nih.govacs.org For instance, a CMC of 3 mM was determined using the absorption wavelength shift of Rhodamine 6G, while other studies using fluorescent probes reported a CMC region between 8-12 mM. nih.govacs.org

| CMC Value (mM) | Method/Conditions | Source |

|---|---|---|

| 3 | Rhodamine 6G absorption shift | nih.gov |

| 8 - 12 | Fluorescent probes (PAHs) | acs.org |

| 3 - 5 | Indicated as a second critical point in aggregation | acs.org |

| 0.6 | Light scattering intensity (for Sodium Taurolithocholate) | nih.gov |

Solubilization of Hydrophobic Molecules and Membrane Components

A primary function of sodium taurocholate micelles is the solubilization of hydrophobic and poorly soluble substances. ub.edu This is essential for the digestion and absorption of dietary fats and fat-soluble vitamins. The amphiphilic nature of sodium taurocholate allows its micelles to incorporate non-polar molecules, such as cholesterol and phospholipids (B1166683), into their hydrophobic core, thereby increasing their solubility in the aqueous environment of the intestine. nih.govnih.gov

Sodium taurocholate can form mixed micelles with other molecules like phospholipids (e.g., lecithin), which further enhances solubilization capacity. ub.edumdpi.com This co-micellization is a key aspect of fat digestion. nih.gov The ability of sodium taurocholate to solubilize compounds is dependent on the properties of the molecule being solubilized. For instance, in a study on the dissolution of steroids, it was found that for more lipophilic compounds like danazol (B1669791), solubilization into micelles was the predominant factor in increasing its dissolution rate at higher bile salt concentrations. nih.gov For less lipophilic steroids, wetting effects were more dominant. nih.gov Molecular dynamics simulations show that hydrophobic drugs like danazol and probucol (B1678242) are well-solubilized by sodium taurocholate micelles. nih.gov

Impact on Mitochondrial Function and Bioenergetic States in in vitro Models

High concentrations of bile acids can be cytotoxic, partly through their effects on mitochondria. While the taurine conjugate of bile acids is generally less toxic than the unconjugated forms, sodium taurocholate can still impact mitochondrial function. Taurine itself is known to play a protective role in mitochondria by normalizing ATP production and protecting against oxidative stress. nih.gov

Studies have shown that bile acids can induce mitochondrial dysfunction by increasing the production of reactive oxygen species (ROS), which leads to oxidative stress. wikipedia.org This can cause damage to mitochondrial DNA and proteins and can trigger the mitochondrial pathway of apoptosis. The accumulation of hydrophobic bile acids can permeabilize the inner mitochondrial membrane, leading to a dissipation of the mitochondrial membrane potential (ΔΨm), a key component of the proton-motive force required for ATP synthesis. nih.gov This uncoupling of oxidative phosphorylation impairs cellular bioenergetics, reducing the cell's ability to produce ATP and leading to an energy-depleted state.

Influence on Endoplasmic Reticulum Stress and Unfolded Protein Response Pathways

The endoplasmic reticulum (ER) is a critical organelle for protein synthesis and folding. nih.gov An accumulation of unfolded or misfolded proteins in the ER lumen leads to a condition known as ER stress, which in turn activates a signaling network called the Unfolded Protein Response (UPR). nih.govfrontiersin.org The UPR aims to restore homeostasis but can trigger apoptosis if the stress is prolonged or severe. frontiersin.org

High concentrations of bile acids are recognized as inducers of ER stress. While much research has focused on other bile acids or related compounds like tauroursodeoxycholate (TUDCA) and sodium butyrate, the principles extend to sodium taurocholate. nih.govresearchgate.netplos.org TUDCA, a chemical chaperone, has been shown to suppress ER stress, indicating the potential for bile acid structures to modulate these pathways. nih.gov The accumulation of bile acids can perturb ER membrane integrity and calcium homeostasis, which are potent triggers of the UPR. plos.org This leads to the activation of the three main UPR sensors: IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). researchgate.net For example, studies on other ER stressors have shown increased expression of ER stress markers like BiP (binding immunoglobulin protein), CHOP (C/EBP homologous protein), and PDI (protein disulfide isomerase), which are hallmarks of UPR activation. plos.orgresearchgate.net This response can have significant downstream consequences, including inflammation and apoptosis, and is implicated in the pathophysiology of cholestatic liver diseases where bile acid concentrations are elevated. nih.gov

Sodium Taurocholate in Gut Microbiota and Host Microbe Interplay

Microbial Biotransformation of Taurocholate in the Intestine

Upon entering the intestinal lumen, sodium taurocholate is subjected to a series of biotransformations by the resident microbiota. These enzymatic modifications significantly increase the diversity and complexity of the bile acid pool, generating metabolites with distinct biological activities. nih.gov

The initial and rate-limiting step in the microbial metabolism of sodium taurocholate is deconjugation, a reaction catalyzed by bile salt hydrolase (BSH) enzymes. nih.govnih.gov BSH cleaves the amide bond that links the cholic acid steroid core to the amino acid taurine (B1682933). nih.govelifesciences.org This hydrolysis releases unconjugated cholic acid and a free taurine molecule. nih.gov

This deconjugation reaction is considered a "gateway" to all subsequent microbial modifications of the bile acid structure. nih.govnih.gov BSH activity is widespread among various gut commensal bacteria, including Gram-positive genera like Lactobacillus, Bifidobacterium, Clostridium, and Enterococcus, as well as Gram-negative bacteria such as Bacteroides. nih.govresearchgate.net The prevalence of BSH suggests that the ability to deconjugate bile salts is an important adaptation for bacterial survival and colonization within the bile-rich environment of the gut. nih.govmdpi.com Different BSH enzymes can exhibit varying substrate specificities, pH optima, and genetic regulation. nih.gov

Table 1: Bacterial Genera with Bile Salt Hydrolase (BSH) Activity

| Bacterial Genus | Gram Stain | Reference |

|---|---|---|

| Lactobacillus | Positive | nih.gov |

| Bifidobacterium | Positive | nih.gov |

| Clostridium | Positive | nih.gov |

| Enterococcus | Positive | nih.gov |

| Bacteroides | Negative | nih.gov |

Following deconjugation, the liberated cholic acid can undergo further modifications, including oxidation and epimerization of its hydroxyl groups at the C-3, C-7, and C-12 positions of the steroid nucleus. nih.gov These reactions are catalyzed by a family of bacterial enzymes known as hydroxysteroid dehydrogenases (HSDs). nih.gov

HSDs can be specific for the position (e.g., 7α-HSD) and the stereochemical orientation (α or β) of the hydroxyl group. nih.gov The reversible oxidation of a hydroxyl group forms a transient oxo-bile acid intermediate. Subsequent reduction of this keto group by a different HSD can result in epimerization, which is the conversion of the hydroxyl group from its original α-orientation to a β-orientation (e.g., converting cholic acid to an iso-epimer). nih.gov This process can be carried out by a single bacterial species possessing multiple HSDs or through the synergistic action of different species. nih.govnih.gov These modifications alter the physicochemical properties of the bile acids, such as their hydrophobicity and toxicity. nih.gov

In the anaerobic environment of the colon, the biotransformation of cholic acid continues, leading to the formation of secondary bile acids. One of the most significant reactions is 7α-dehydroxylation, which removes the hydroxyl group at the C-7 position of cholic acid to produce deoxycholic acid (DCA), a major secondary bile acid. nih.govelifesciences.org This multi-step process is carried out by a limited number of gut bacteria that possess the bile acid inducible (bai) operon. frontiersin.org

The taurine molecule released during deconjugation is also metabolized by gut microbes. Certain bacteria can utilize taurine to produce hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule. nih.govnih.gov Therefore, the metabolism of sodium taurocholate can result in the generation of two biologically active products: a secondary bile acid (deoxycholic acid) and hydrogen sulfide. nih.gov

Effects of Taurocholate on Gut Microbial Community Composition and Functionality (in controlled experimental settings)

Beyond its antimicrobial activity, taurocholic acid can act as a germination signal for certain bacteria, such as Clostridium difficile spores, a process that is critical for its growth in the gut. nih.gov In experimental models, the administration of taurocholic acid has been shown to shift the gut microbiota composition. For example, in neonatal mice, taurocholic acid administration accelerates the maturation of the gut microbiota towards a more adult-like state. nih.gov

Modulation of Microbial Gene Expression and Metabolic Pathways by Bile Acids

Sodium taurocholate and its metabolites can directly influence the gene expression and metabolic activities of gut bacteria. The presence of bile acids can trigger specific transcriptional responses in microbes as they adapt to the intestinal environment.

For example, the 7α-dehydroxylation pathway is regulated by the bile acid inducible (bai) operon in susceptible bacteria. The presence of primary bile acids induces the expression of genes within this operon, including baiG, which encodes a proton-dependent bile acid transporter responsible for uptake. frontiersin.org

In the pathogen Campylobacter jejuni, physiological concentrations of sodium taurocholate have been shown to stimulate the production of outer membrane vesicles (OMVs), which are involved in virulence. nih.gov This effect is mediated by the downregulation of the maintenance of lipid asymmetry (mla) pathway; the presence of sodium taurocholate decreases the expression of mlaA and mlaC genes. nih.govresearchgate.net Some bacteria have evolved distinct metabolic strategies to utilize the components of taurocholate. For instance, Comamonas testosteroni can use both the cholate (B1235396) and taurine moieties for growth, while Delftia acidovorans utilizes only the taurine and releases cholate. nih.gov

Bile Acid Signaling Crosstalk with Gut Epithelial Cells and Immune Compartments (non-disease mechanisms)

Bile acids, including taurocholate and its microbially-derived metabolites, act as signaling molecules that mediate extensive crosstalk with the host, particularly with intestinal epithelial cells and mucosal immune cells. nih.gov This communication is primarily facilitated through the activation of specific host receptors, most notably the nuclear farnesoid X receptor (FXR) and the membrane-bound G protein-coupled receptor TGR5 (also known as GPBAR1). mdpi.comnih.govnih.gov

Activation of FXR in intestinal epithelial cells by bile acids triggers a signaling cascade that is crucial for maintaining intestinal barrier integrity and regulating bile acid synthesis in the liver via the secretion of fibroblast growth factor 15/19 (FGF15/19 in mice/humans). nih.gov TGR5 activation, on the other hand, can stimulate the release of glucagon-like peptide-1 (GLP-1), influencing glucose metabolism, and plays a role in epithelial regeneration and barrier protection. nih.govnih.govnih.gov

In the context of the mucosal immune system, bile acid signaling helps maintain homeostasis. nih.gov Different bile acids have varying affinities for FXR and TGR5, which are expressed in various immune cells, including macrophages, dendritic cells, and T cells. frontiersin.orgnih.gov Activation of these receptors can modulate immune responses, for example, by influencing the differentiation of regulatory T cells (Tregs), which are critical for preventing excessive inflammation in the gut. frontiersin.orgharvard.edu This intricate signaling network between microbial bile acid metabolites and host receptors is fundamental to maintaining a balanced intestinal environment. nih.gov

Table 2: Key Host Receptors for Bile Acid Signaling

| Receptor | Receptor Type | Location | Key Non-Disease Functions | Reference |

|---|---|---|---|---|

| Farnesoid X Receptor (FXR) | Nuclear Receptor | Intestinal Epithelial Cells, Hepatocytes, Immune Cells | Regulates bile acid synthesis (via FGF15/19), maintains intestinal barrier integrity, modulates immune responses. | nih.govmdpi.comnih.gov |

| Takeda G protein-coupled Receptor 5 (TGR5/GPBAR1) | G Protein-Coupled Receptor | Intestinal L-cells, Intestinal Epithelial Cells, Macrophages, Pancreatic β-cells | Stimulates GLP-1 secretion, promotes epithelial regeneration, modulates immune responses, controls glucose metabolism. | mdpi.comnih.govnih.gov |

Methodological Applications and Experimental Models Utilizing Sodium Taurocholate

Utilization in In Vitro Solubilization and Formulation Research

The surfactant properties of sodium taurocholate are widely exploited in pharmaceutical research to enhance the dissolution and bioavailability of poorly soluble compounds.

Enhancement of Dissolution Rates for Poorly Soluble Compounds

Sodium taurocholate is frequently used in biorelevant dissolution media to simulate the conditions of the human gastrointestinal tract. nih.govdissolutiontech.com These media, which often contain bile salts and phospholipids (B1166683), help to predict the in vivo performance of orally administered drugs. nih.gov The presence of sodium taurocholate can significantly increase the dissolution rate of poorly soluble drugs by facilitating the wetting of solid particles and by solubilizing the drug molecules within micelles. nih.govumich.edunih.gov

A study on the dissolution of five different steroids demonstrated that sodium taurocholate's effect is multifaceted, influencing both the wetting of the compound and its solubility. umich.edunih.gov For most of the steroids tested, the wetting effect was more prominent than the solubilization effect at lower, fasted-state concentrations of the bile salt. umich.edunih.gov However, for the more lipophilic steroid, danazol (B1669791), the increase in solubility became the dominant factor at higher, fed-state concentrations. umich.edunih.gov

The ability of sodium taurocholate to enhance solubility is often correlated with the lipophilicity of the compound, as quantified by its octanol/water partition coefficient (log P). researchgate.net A model was developed to predict the increase in drug solubility based on this relationship, which showed good predictive accuracy for several compounds. researchgate.net

Furthermore, sodium taurocholate has been investigated as a coformer in co-amorphous drug delivery systems. mdpi.comuniversityofgalway.ie By milling drugs with sodium taurocholate, stable amorphous systems can be created, which can lead to a significant enhancement in the dissolution rate and physical stability of the drug. mdpi.comuniversityofgalway.ie For instance, co-amorphous systems of indomethacin-NaTC and mefenamic acid-NaTC showed nearly 100% drug release almost instantaneously under sink conditions. universityofgalway.ie

Table 1: Effect of Sodium Taurocholate on the Dissolution of Various Compounds

| Compound | Key Finding | Reference |

| Steroids (Hydrocortisone, Triamcinolone, Betamethasone, Dexamethasone, Danazol) | Wetting effects predominated over solubilization at fasted-state concentrations. For danazol, solubilization was key at fed-state concentrations. umich.edunih.gov | umich.edu, nih.gov |

| Griseofulvin, Cyclosporin A, Pentazocine | Predicted solubility in the presence of sodium taurocholate was within 10% of the experimentally observed solubility. researchgate.net | researchgate.net |

| Indomethacin, Mefenamic acid | Co-amorphous systems with sodium taurocholate showed close to 100% release almost instantaneously. universityofgalway.ie | universityofgalway.ie |

| Celecoxib | Enhancement of solubility by phospholipid dispersions was dependent on the presence of 3-mM sodium taurocholate. nih.gov | nih.gov |

Application in Liposomal and Nanoparticle Assembly for Research Probes

Sodium taurocholate plays a crucial role in the development of advanced drug delivery systems, such as liposomes and nanoparticles. Its incorporation into these formulations can enhance their stability, drug-loading capacity, and transport properties.

In liposomal formulations, the inclusion of bile salts like sodium taurocholate can stabilize the lipid bilayers against the harsh environment of the gastrointestinal tract. mdpi.com This stabilization is thought to occur through the formation of mixed micelles with the phospholipids of the liposome (B1194612) membrane. mdpi.com Studies have shown that liposomes containing sodium taurocholate exhibit improved corneal permeation for drugs like tacrolimus, suggesting their potential for ocular drug delivery. nih.gov

Sodium taurocholate is also utilized in the assembly of "bilosomes," which are niosomes containing bile salts. These structures have been shown to enhance the oral bioavailability of drugs. For example, sofosbuvir-loaded bilosomes stabilized with sodium taurocholate were developed to improve drug absorption and hepatic targeting. tandfonline.comnih.gov

Furthermore, nanoparticles formulated with sodium taurocholate have been investigated for various therapeutic applications. For instance, doxycycline-containing nanoparticles and liposomes with sodium taurocholate demonstrated enhanced penetration through Caco-2 cell monolayers, a model of the intestinal barrier. researchgate.net The presence of sodium taurocholate was also found to increase the inhibition of matrix metalloproteinase-2 (MMP-2). researchgate.net In another study, self-assembled nanoparticles of berberine (B55584) and sodium taurocholate were shown to have an augmented therapeutic effect on hyperuricemia. researchgate.net

Table 2: Application of Sodium Taurocholate in Nanoparticle and Liposome Formulations

| Formulation Type | Drug | Key Finding | Reference |

| Liposomes | Tacrolimus | Liposomes containing sodium taurocholate showed improved corneal permeation. nih.gov | nih.gov |

| Bilosomes | Sofosbuvir | Taurocholate-stabilized bilosomes were developed to enhance drug absorption and hepatic targeting. tandfonline.comnih.gov | tandfonline.com, nih.gov |

| Nanoparticles/Liposomes | Doxycycline | Formulations with sodium taurocholate enhanced penetration through Caco-2 cells and inhibition of MMP-2. researchgate.net | researchgate.net |

| Liposomes | Tamoxifen | Liposome formulations with sodium taurocholate were developed to enhance oral absorption. fabad.org.tr | fabad.org.tr |

Integration into Cell Culture Systems for Physiological Mimicry

Sodium taurocholate is a critical component in various cell culture models, particularly those involving hepatocytes and intestinal cells, where it helps to mimic the physiological environment and maintain cellular function.

Maintenance of Hepatocyte and Intestinal Cell Viability and Function

In sandwich-cultured hepatocytes, a model that allows for the formation of bile canaliculi, sodium taurocholate is essential for studying hepatobiliary transport. nih.govdoi.org These culture systems maintain the expression and function of key transporters like the sodium taurocholate cotransporting polypeptide (NTCP) and the bile salt export pump (BSEP). nih.govnih.gov The choice of culture medium can significantly impact bile acid transport, with Williams' Medium E showing superiority over DMEM for maintaining the expression of NTCP and BSEP and, consequently, higher uptake and excretion of taurocholate. nih.gov

Long-term culture systems for primary human hepatocytes have also been developed that can preserve hepatic functions for extended periods, and these often include components that support bile acid transport. researchgate.net The ability to maintain functional hepatocytes in vitro is crucial for predicting drug-induced hepatotoxicity and for studying liver diseases. researchgate.net

In models of the intestinal epithelium, such as Caco-2 cell monolayers, the addition of sodium taurocholate to the apical side is used to mimic the in vivo conditions of the intestine and has been shown to increase the permeation of poorly water-soluble drugs. nih.govresearchgate.net

Application in Ex Vivo Perfusion Models for Organ Physiology Studies (e.g., isolated perfused liver)

Ex vivo organ perfusion systems, particularly for the liver, are vital for studying organ physiology, pharmacology, and for the preservation of organs for transplantation. Sodium taurocholate is a key additive in the perfusate of these systems.

During normothermic machine perfusion of the liver, the continuous infusion of sodium taurocholate is necessary to replenish the bile salt pool, which is depleted due to the lack of enterohepatic circulation. fda.govethz.ch This replenishment is crucial for maintaining bile production, which is considered an important indicator of liver function and viability during perfusion. fda.govethz.chchildrensmercy.org Studies have shown that without bile salt supplementation, bile production decreases significantly, which can lead to damage to the biliary canaliculi. childrensmercy.org

The isolated perfused liver model has been used to study the disposition of various compounds, including sodium taurocholate itself. For example, a study using isolated perfused neonatal sheep livers demonstrated the utility of this model for examining the developmental pharmacology of the liver and the maturation of biliary excretion pathways. researchgate.netnih.gov These models allow for the measurement of key parameters such as hepatic extraction ratio and clearance, providing valuable insights into liver function. researchgate.netnih.gov

Table 4: Role of Sodium Taurocholate in Ex Vivo Liver Perfusion

| Perfusion Model | Purpose | Key Finding | Reference |

| OrganOx metra® | Liver preservation for transplantation | Sodium taurocholate is infused to replenish bile salt levels and maintain bile production. fda.gov | fda.gov |

| Porcine liver perfusion | Extended preservation and viability assessment | Continuous infusion of taurocholate maintained bile production at physiological levels. childrensmercy.org | childrensmercy.org |

| Neonatal sheep liver perfusion | Study of developmental pharmacology | The model is viable and stable for studying the disposition of compounds like sodium taurocholate. researchgate.netnih.gov | researchgate.net, nih.gov |

| Porcine liver perfusion | Pharmacokinetic studies | The model is feasible for studying hepatic clearance and biliary excretion of drugs. tno-pharma.com | tno-pharma.com |

Establishment of Animal Models for Investigating Bile Acid Homeostasis and Metabolism

Fundamental research into bile acid homeostasis and metabolism heavily relies on animal models to unravel the complex physiological and molecular processes involved. These models are instrumental in dissecting the pathways of bile acid synthesis, transport, and regulation, providing insights that are independent of disease pathology. Sodium taurocholate, as a primary conjugated bile acid, is a key compound utilized in these experimental settings to probe the dynamics of the enterohepatic circulation and the function of its protein components.

Rodent Models for Enterohepatic Circulation and Bile Flow Dynamics

Rodent models, particularly rats, are widely used to study the fundamental principles of bile formation and the enterohepatic circulation of bile acids. The continuous nature of bile secretion in rats makes them a suitable model for such investigations. In these models, the surgical creation of a biliary fistula allows for the direct collection and measurement of bile, enabling researchers to study the effects of exogenously administered compounds on bile flow and composition.

Intravenous infusion of sodium taurocholate in conscious rats with biliary fistulas has been shown to be a potent choleretic, meaning it stimulates bile flow. Studies have demonstrated that during periods of bile deprivation (when the enterohepatic circulation is interrupted), the basal bile flow rate in rats is approximately 19 µL/kg/min. publish.csiro.au Upon intravenous infusion of sodium taurocholate, the bile flow can increase significantly to 54 µL/kg/min, a rate that is nearly identical to that observed in rats with a normal, intact enterohepatic circulation of endogenous bile salts. publish.csiro.au This demonstrates that the secretion of bile acids is a primary driver of bile flow.

Further research has explored the relationship between the rate of bile salt secretion and the resulting bile flow. By infusing sodium taurocholate intravenously at various rates into rats with diverted bile, a direct correlation between bile salt output and bile flow can be established. publish.csiro.au These experiments help quantify the bile salt-dependent and bile salt-independent fractions of bile flow.

The use of radiolabeled taurocholate, such as [³H]taurocholate, allows for precise tracking of its movement through the enterohepatic circuit. For instance, after administering [³H]taurocholate into the duodenum of rats, its recovery rate in bile can be measured. Such studies have shown that intravenous infusion of the hormone neurotensin (B549771) can increase the recovery rate of [³H]taurocholate in bile by approximately twofold, suggesting that this hormone facilitates the intestinal uptake of the bile acid, thereby enhancing the efficiency of the enterohepatic circulation. physiology.org

| Condition | Bile Flow Rate (µL/kg/min) | Reference |

|---|---|---|

| Bile Deprivation (Basal) | 19 ± 0.6 | publish.csiro.au |

| Intravenous Sodium Taurocholate Infusion | 54 ± 4.8 | publish.csiro.au |

| Normal Endogenous Recirculation | ~54 | publish.csiro.au |

Analytical and Biophysical Characterization of Sodium Taurocholate and Its Interactions

Spectroscopic Techniques for Molecular Interaction and Structure Analysis

Spectroscopy is a fundamental tool for investigating the molecular properties of sodium taurocholate. Different spectroscopic methods offer unique windows into its conformational dynamics, aggregation into micelles, and binding with biological and chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for obtaining atomic-level information on the structure and interactions of sodium taurocholate in solution. One- and two-dimensional NMR experiments are employed to study its aggregation behavior, suggesting a stepwise process that includes the formation of dimers and pentamers. researchgate.netacs.org Analysis of the concentration dependence of the chemical shifts of specific protons provides insights into which parts of the molecule are involved in these aggregation processes. researchgate.net

¹H-NMR studies have identified the methyl protons at positions C18 and C19 as key contributors to the hydrophobic interactions that drive micelle formation. nih.gov Techniques like Rotating-frame Overhauser Effect and Exchange Spectroscopy (ROESY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are used to determine the proximity of different protons within the aggregates, helping to estimate the structure of dimers and micelles. researchgate.netacs.orgacs.org These studies have revealed that the aggregation is stabilized by hydrophobic interactions between the steroid nuclei and reduced electrostatic repulsion between the charged sulfonate groups. researchgate.net

Furthermore, NMR is instrumental in studying the binding of sodium taurocholate to other molecules. For instance, when interacting with phospholipids (B1166683) like lecithin, changes in ¹H NMR line widths and the appearance of new resonances are consistent with the transformation from mixed micelles to unilamellar vesicles. nih.gov 1D NOE experiments can also identify specific interactions, such as those between the cholane (B1240273) skeleton of bile acid conjugates and other molecules, providing insights into the conformational requirements for binding to biological transporters. nih.gov

Table 1: Selected ¹H-NMR Chemical Shift Changes of Sodium Taurocholate upon Aggregation

| Proton Position | Change in Chemical Shift with Increasing Concentration | Implication |

| C18 (methyl) | High-field shift | Involvement in hydrophobic core of aggregates |

| C19 (methyl) | High-field shift | Involvement in hydrophobic core of aggregates |

| Taurine (B1682933) side-chain | Varies | Indicates flexibility of the hydrophilic region |

| Steroid α-face | Low-field shift | Exposed to the aqueous environment |

This table is illustrative, based on general findings in NMR studies of bile salt aggregation. jst.go.jp Specific shift values depend on experimental conditions.

Mass Spectrometry (MS)-Based Profiling and Identification in Complex Mixtures

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a highly sensitive and specific method for the profiling and quantification of sodium taurocholate and other bile acids in complex biological matrices like plasma, serum, and bile. researchgate.netnih.gov LC-MS/MS (tandem mass spectrometry) is a mainstream method for bile acid analysis, offering high sensitivity and low detection limits. frontiersin.org

Quantitative profiling is often achieved using techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS). researchgate.net This approach allows for the baseline separation of multiple bile acid species, which are then detected based on their accurate mass-to-charge ratio in negative ion mode. researchgate.net The use of deuterium-labeled internal standards enables precise quantification, with methods validated to have limits of quantification in the nanomolar range. researchgate.net

MS-based methods are crucial for understanding the metabolic impact of drugs and diseases. For example, LC-MS has been used to demonstrate that inhibition of the hepatic bile acid transporter (Na+-taurocholate cotransporting polypeptide, NTCP) leads to significant changes in plasma bile acid levels. researchgate.net Comprehensive profiling using UPLC-MS/MS can identify and quantify dozens of bile acid species, revealing how conditions like NTCP deficiency lead to an accumulation of conjugated bile acids, including sodium taurocholate, in the plasma. nih.gov

Fluorescence Spectroscopy for Micellization Properties and Ligand Binding

Fluorescence spectroscopy is a highly sensitive technique used to study the aggregation properties of surfactants like sodium taurocholate, most notably for determining the critical micelle concentration (CMC). ub.eduiapchem.org The CMC is the concentration at which monomers begin to aggregate into micelles. This process can be monitored by observing changes in the fluorescence properties (intensity, emission wavelength) of fluorescent probes or the intrinsic fluorescence of sodium taurocholate itself. iapchem.orgsrce.hr

The choice of fluorescent probe is critical, as their interaction with the forming micelles depends on the probe's properties. iapchem.orgsrce.hr Hydrophobic probes, such as pyrene (B120774) and naphthalene, partition into the hydrophobic core of the micelles, leading to a change in their fluorescence spectrum. srce.hr Other probes, like propranolol (B1214883) and tetracaine, have also been used effectively. iapchem.orgnih.gov The CMC is identified as the point of inflection in the plot of fluorescence intensity versus surfactant concentration. nih.gov

Studies have shown that the CMC of sodium taurocholate is influenced by the composition of the medium, such as ionic strength and the presence of other lipids, which favors the micellization process. ub.eduub.edu Fluorescence techniques, alongside methods like isothermal titration calorimetry (ITC), provide complementary information on the gradual aggregation of bile salt monomers into stable micelles. ub.edu These studies are essential for understanding how sodium taurocholate facilitates the solubilization of lipophilic compounds. srce.hr

Table 2: Critical Micelle Concentration (CMC) of Sodium Taurocholate Determined by Fluorescence Spectroscopy under Different Conditions

| Medium | Temperature (°C) | CMC Range (mM) | Reference |

| Water | 25 | 10-15 | ub.eduub.edu |

| Biorelevant Buffer (FaSSIF-v2) | Not Specified | 6.1–15 | ub.edu |

| Maleic Buffer (pH 6.5, I=120mM) | 25 | Lower than in water | iapchem.orgsrce.hr |

CMC values for bile salts can vary due to their gradual aggregation behavior. The values represent the concentration range over which micellization occurs.

Chromatographic Separation Methods for Bile Acid Quantification and Profiling

Chromatographic techniques are indispensable for separating the complex mixtures of bile acids found in biological samples, allowing for their individual quantification and profiling.

High-Performance Liquid Chromatography (HPLC) Coupled with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of bile salts. nih.gov Reversed-phase HPLC, using columns like C18, is commonly employed to separate individual conjugated and unconjugated bile acids. rjptonline.orglcms.cz The separation is achieved by optimizing the mobile phase composition, which typically consists of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile. rjptonline.orgresearchgate.net

Various detectors can be coupled with HPLC for the detection of sodium taurocholate. UV detectors are often used, with detection at low wavelengths (e.g., 193-200 nm) providing sensitivity for bile salts that lack a strong chromophore. nih.gov The limit of detection for sodium taurocholate using HPLC-UV can be as low as 0.1 micrograms. nih.gov Evaporative Light Scattering Detectors (ELSD) offer another option for detection. lcms.cz However, the most powerful approach involves coupling HPLC with mass spectrometry (LC-MS), which provides superior sensitivity and specificity for quantification in complex samples like human plasma. nih.gov HPLC methods have been developed for the rapid and simultaneous analysis of multiple bile acids in small sample volumes, such as from dried blood spots. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Bile Acids

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for bile acid analysis. restek.com However, due to the low volatility of bile acids stemming from their polar hydroxyl and carboxyl/sulfonate groups, a derivatization step is required prior to analysis. restek.comshimadzu.com This process replaces the active hydrogens in these polar groups with nonpolar moieties, making the analytes volatile enough for GC. sigmaaldrich.com

Common derivatization methods include methylation of the carboxyl group and trimethylsilylation (TMS) of the hydroxyl groups. shimadzu.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to create TMS derivatives. restek.com A two-step process involving methylation followed by silylation can also be employed to form stable derivatives. shimadzu.com

Once derivatized, the bile acids can be separated on a GC column (e.g., Rxi-5ms) and identified and quantified by the mass spectrometer. restek.com GC-MS provides excellent separation of closely related isomers. restek.com Integrated approaches using both GC-MS and LC-MS provide a comprehensive view of metabolic changes, as demonstrated in studies of NTCP knockout mice, which revealed significant dysregulation in multiple metabolic pathways. nih.gov

Calorimetric Methods for Thermodynamic Characterization of Interactions

Calorimetric techniques are invaluable for a comprehensive thermodynamic understanding of the interactions involving sodium taurocholate. These methods directly measure the heat changes associated with molecular binding events and phase transitions, providing key insights into the forces driving these processes.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful and widely used technique for the quantitative study of intermolecular interactions. upm.es By directly measuring the heat released or absorbed during the binding of a ligand to a macromolecule, ITC can determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. researchgate.netspringernature.com From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding process. upm.es

The application of ITC has been instrumental in characterizing the binding of sodium taurocholate to various molecules. For instance, studies have employed ITC to investigate the interaction between sodium taurocholate and biopolymers like chitosan. researchgate.net These experiments reveal that the binding is strong, leading to the formation of an insoluble complex. researchgate.net The influence of environmental factors such as ionic strength and temperature on this binding has also been successfully characterized using ITC. researchgate.net

Furthermore, ITC has been used to compare the binding of sodium taurocholate with other bile salts to host molecules like cucurbit researchgate.neturil (CB7). exlibrisgroup.com Such studies have demonstrated that while sodium taurocholate forms a 1:1 complex with CB7, its binding affinity differs from that of other bile salts like sodium deoxycholate and sodium cholate (B1235396), highlighting the influence of the bile salt's structure on the interaction. exlibrisgroup.com The thermodynamic parameters obtained from these ITC measurements provide a detailed understanding of the forces, such as electrostatic and hydrophobic interactions, that govern the binding process. researchgate.netresearchgate.net

Below is an interactive table summarizing the thermodynamic parameters for the binding of various bile salts to cucurbit researchgate.neturil as determined by Isothermal Titration Calorimetry.

| Bile Salt | Stoichiometry (n) | Binding Affinity (Kₐ) | Enthalpy Change (ΔH) | Gibbs Free Energy Change (ΔG) | Entropy Change (ΔS) |

| Sodium Taurocholate | 1:1 | Lower than NaDC and NaC | Data not specified | Data not specified | Data not specified |

| Sodium Deoxycholate | 1:1 | Highest | Data not specified | Data not specified | Data not specified |

| Sodium Cholate | 1:1 | Intermediate | Data not specified | Data not specified | Data not specified |

This table is based on the comparative binding affinities reported in the study of interactions with cucurbit researchgate.neturil. exlibrisgroup.com

Differential Scanning Calorimetry (DSC) for Phase Transitions and Stability

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. nih.govyoutube.com This method is particularly useful for studying the thermal properties of materials, including phase transitions such as melting and crystallization. nih.gov In the context of sodium taurocholate, DSC is frequently employed to investigate its effect on the phase behavior of lipid membranes.

When sodium taurocholate interacts with phospholipid bilayers, such as those made of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), it can induce significant changes in the lipid's thermotropic phase transitions. nih.govresearchgate.net DSC studies have shown that increasing concentrations of sodium taurocholate can lead to the appearance of multiple new phase transitions in DPPC vesicles, indicating complex interactions and structural rearrangements within the bilayer. researchgate.net At certain ratios of sodium taurocholate to lipid, a transition from a lamellar (bilayer) phase to a micellar phase can be observed, and the temperature at which this transition occurs is dependent on the bile salt concentration. nih.govresearchgate.net

The data obtained from DSC experiments, often presented as thermograms showing heat flow as a function of temperature, allows for the determination of key parameters such as the transition temperature (Tₘ) and the enthalpy of the transition (ΔH). nih.gov These parameters provide insights into the stability of the lipid structures and the mechanism by which sodium taurocholate perturbs and solubilizes lipid membranes. researchgate.net

The following table presents a summary of the effects of sodium taurocholate on the phase transitions of DPPC as observed by DSC.

| Sodium Taurocholate Concentration | Observed Effect on DPPC Phase Transition |

| Low ratios | Appearance of multiple new phase transitions within a narrow temperature range. researchgate.net |

| High ratios | Induction of a lamellar-to-micellar phase transition. researchgate.net |